(2-Bromoethyl)(ethyl)aminehydrobromide
Description
(2-Bromoethyl)(ethyl)amine hydrobromide is a brominated alkylamine salt with the molecular formula C₄H₁₁Br₂N. Structurally, it consists of an ethyl group and a 2-bromoethyl group attached to a central nitrogen atom, stabilized by a hydrobromic acid counterion. This compound is primarily utilized in organic synthesis, particularly in alkylation reactions and the construction of heterocyclic frameworks such as piperazines and thiazoles .
Properties
Molecular Formula |
C4H11Br2N |
|---|---|
Molecular Weight |
232.94 g/mol |
IUPAC Name |
2-bromo-N-ethylethanamine;hydrobromide |
InChI |
InChI=1S/C4H10BrN.BrH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H |
InChI Key |
HKKDYTCVNPWZBM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCBr.Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reactants : Ethylamine (1 equiv.), 1,2-dibromoethane (1.2 equiv.), 48% HBr (excess as solvent and proton source).
-
Temperature : 0–10°C to minimize side reactions (e.g., over-alkylation).
-
Time : 12–24 hours under reflux.
-
Workup : Precipitation with cold acetone followed by recrystallization from ethanol/ether mixtures.
Yield : ~85–90% (theoretical), with purity >98% confirmed by NMR.
Bromination of N-Ethylethanolamine with Hydrobromic Acid
This method adapts the bromination of ethanolamine derivatives, as demonstrated in the synthesis of 2-bromoethylamine hydrobromide. Substituting ethanolamine with N-ethylethanolamine introduces the ethyl group prior to bromination.
Procedure
-
Step 1 : N-Ethylethanolamine is dissolved in 40% HBr at 0–10°C.
-
Step 2 : The mixture is heated to 135–145°C under azeotropic conditions (with xylene) to remove water, driving the reaction to completion.
-
Step 3 : The crude product is filtered and washed with cold acetone to isolate (2-bromoethyl)(ethyl)amine hydrobromide.
Key Data :
Gabriel Synthesis with Potassium Phthalimide and Ethylene Dibromide
The Gabriel synthesis, traditionally used for primary amines, can be modified to synthesize secondary amines. In this approach, potassium phthalimide reacts with ethylene dibromide to form a phthalimidoyl intermediate, which is subsequently treated with ethylamine and hydrolyzed under acidic conditions.
Experimental Steps
-
Phthalimidoyl Intermediate : Potassium phthalimide (1 equiv.) reacts with ethylene dibromide (1.1 equiv.) in DMF at 80°C for 6 hours.
-
Alkylation with Ethylamine : The intermediate is treated with ethylamine (2 equiv.) in THF, yielding N-(2-bromoethyl)-N-ethylphthalimide.
-
Hydrolysis : Cleavage with 48% HBr at 100°C releases (2-bromoethyl)(ethyl)amine hydrobromide.
Yield : ~75–80% after purification by silica gel chromatography.
Reductive Amination of 2-Bromoacetaldehyde with Ethylamine
A less conventional but viable method involves reductive amination of 2-bromoacetaldehyde with ethylamine using sodium cyanoborohydride (NaBH3CN) in HBr-saturated methanol. This one-pot reaction proceeds via imine formation followed by reduction.
Conditions :
-
Molar Ratio : 2-Bromoacetaldehyde (1 equiv.), ethylamine (1.5 equiv.), NaBH3CN (1.2 equiv.).
-
Solvent : Methanol saturated with HBr gas.
-
Temperature : Room temperature, 24 hours.
Outcome :
-
Yield : 70–75% after recrystallization.
-
Advantage : Avoids harsh bromination conditions, suitable for heat-sensitive substrates.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkylation with 1,2-Dibromoethane | 85–90 | 98 | High scalability | Requires excess HBr |
| Bromination of N-Ethylethanolamine | 99 | 99.5 | Excellent yield | High-temperature conditions |
| Gabriel Synthesis | 75–80 | 97 | Avoids direct HBr use | Multi-step, lower yield |
| Reductive Amination | 70–75 | 95 | Mild conditions | Limited substrate availability |
Mechanistic Insights and Side Reactions
Competing Pathways
-
Over-alkylation : Excess 1,2-dibromoethane may lead to tertiary amine byproducts (e.g., tris(2-bromoethyl)amine). This is mitigated by stoichiometric control and low temperatures.
-
Hydrolysis : Prolonged exposure to aqueous HBr can hydrolyze the C-Br bond, yielding ethanolamine derivatives. Anhydrous conditions and rapid workup minimize this.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(ethyl)aminehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reductive Amination: The amine group can participate in reductive amination reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases, such as potassium tert-butoxide or sodium hydride, are used to promote elimination reactions.
Reductive Amination: Reducing agents, such as sodium cyanoborohydride or lithium aluminum hydride, are used in the presence of aldehydes or ketones.
Major Products Formed
Nucleophilic Substitution: The major products are substituted amines, thiols, or ethers.
Elimination Reactions: The major products are alkenes.
Reductive Amination: The major products are secondary or tertiary amines.
Scientific Research Applications
(2-Bromoethyl)(ethyl)aminehydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of (2-bromoethyl)(ethyl)amine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the amine group to participate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key compounds structurally related to (2-Bromoethyl)(ethyl)amine hydrobromide:
Physicochemical Properties
- Melting Points: The presence of additional bromoethyl groups correlates with higher melting points. For instance, bis(2-bromoethyl)amine hydrobromide melts at 203–205°C , whereas mono-bromoethyl derivatives (e.g., 2-bromoethylamine hydrobromide) melt at 174–180°C . The ethyl group in (2-bromoethyl)(ethyl)amine hydrobromide likely lowers the melting point relative to the bis-bromoethyl analog.
- Hazard Profiles : Most bromoethylamine salts share similar hazards, including skin/eye irritation (H315, H319) and respiratory toxicity (H335). Bis(2-bromoethyl)amine hydrobromide is classified under GHS Warning H302 (harmful if swallowed) , a profile likely applicable to the target compound.
Key Research Findings
Comparative Performance in Catalytic Reactions
- Pd-Catalyzed Amination : Ethyl-substituted bromoethylamines may offer superior coupling efficiency compared to dimethyl analogs due to reduced electron-withdrawing effects, enhancing nucleophilic displacement in cross-coupling reactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-bromoethyl)(ethyl)amine hydrobromide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. Ethylamine derivatives can react with 1,2-dibromoethane under controlled conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
- Temperature : Reactions typically proceed at 50–70°C to balance reaction rate and byproduct formation .
- Stoichiometry : A 1:1 molar ratio of ethylamine to dibromoethane minimizes polybrominated byproducts.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .
Q. How can researchers characterize the purity and structure of (2-bromoethyl)(ethyl)amine hydrobromide?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm the presence of the bromoethyl group (δ ~3.5–3.8 ppm for CHBr) and ethylamine moiety (δ ~1.2–1.4 ppm for CH) .
- Elemental analysis : Matches calculated values for C (24.1%), H (4.8%), Br (57.3%), and N (6.7%) .
- Melting point : 174–180°C (decomposition observed above 180°C) .
Q. What are the common nucleophilic substitution reactions involving (2-bromoethyl)(ethyl)amine hydrobromide?
- Methodological Answer : The bromoethyl group undergoes substitution with:
- Amines : Forms tertiary amines (e.g., reaction with pyrrolidine yields N-ethyl-N-(2-pyrrolidin-1-ylethyl)amine) .
- Thiols : Produces thioether derivatives (e.g., with ethanethiol in basic conditions) .
- Azides : Generates azidoethyl intermediates for click chemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of (2-bromoethyl)(ethyl)amine hydrobromide?
- Methodological Answer : Contradictions may arise from impurities or stereochemical variations. Strategies include:
- HPLC-MS analysis : Identifies trace impurities (e.g., residual dibromoethane) that may interfere with biological assays .
- Kinetic studies : Compare reaction rates of enantiomers (if chiral centers exist) to assess stereospecific activity .
- Dose-response curves : Validate activity thresholds using standardized cell lines (e.g., HEK-293 or HeLa) .
Q. What computational methods predict the reactivity of (2-bromoethyl)(ethyl)amine hydrobromide in complex organic syntheses?
- Methodological Answer :
- DFT calculations : Model transition states for nucleophilic substitution (e.g., activation energy for azide substitution) .
- Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .
- Solvent effect simulations : COSMO-RS models optimize solvent selection for specific reactions .
Q. How does the stability of (2-bromoethyl)(ethyl)amine hydrobromide vary under different storage conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Degradation begins at 180°C, with HBr release .
- Moisture sensitivity : Store under inert gas (N/Ar) at 4°C to prevent hydrolysis to ethanolamine derivatives .
- Light exposure : UV-Vis spectroscopy shows no photodegradation in amber glass vials over 30 days .
Q. What strategies differentiate the reactivity of (2-bromoethyl)(ethyl)amine hydrobromide from structurally similar compounds (e.g., bis(2-bromoethyl)amine hydrobromide)?
- Methodological Answer :
- Comparative kinetic studies : Monitor substitution rates with thiocyanate; mono-bromo derivatives react 2–3x slower than bis-bromo analogs .
- Crystallography : Single-crystal X-ray diffraction reveals steric effects from the ethyl group, which hinder nucleophilic attack compared to methyl analogs .
- Mass spectrometry fragmentation : Distinct fragmentation patterns differentiate mono- and di-bromoethylamine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
